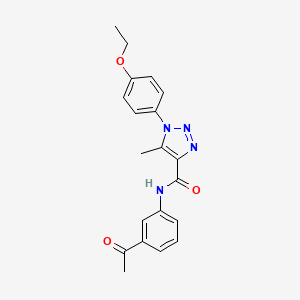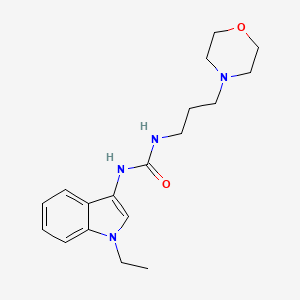
1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Biochemical Evaluation
Research on similar urea derivatives, like flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has been aimed at optimizing pharmacophoric elements for antiacetylcholinesterase activity. These efforts involve tweaking spacer length and substituent groups to enhance interaction with enzyme hydrophobic binding sites, indicating a significant interest in developing therapeutic agents (Vidaluc et al., 1995).
Crystal Structure Analysis
Studies have also delved into the crystal structure of compounds with the indol-3-yl motif, revealing insights into their structural configuration and potential interactions based on hydrogen bonding patterns. This kind of analysis aids in understanding the physical and chemical properties critical for biological activity (Saharin et al., 2008).
Chemical Synthesis and Catalysis
Further research involves the synthesis of α-substituted phosphonates and urea derivatives from specific reactants, demonstrating the compound's utility in creating novel chemical entities. These synthesized compounds are studied for their potential applications in various chemical reactions and as intermediates in pharmaceutical synthesis (Köckritz & Schnell, 1993).
Metabolite Analysis
The metabolism of synthetic cannabinoids, such as JWH-200, which shares structural similarities with the compound , has been extensively studied to identify metabolic markers for misuse detection. Understanding the metabolic pathways and identifying major metabolites are crucial for forensic and toxicological analysis (De Brabanter et al., 2013).
Material Science Applications
Silatranes with urea functionality are synthesized and characterized for their structural aspects, demonstrating the compound's relevance in materials science. These studies contribute to the development of new materials with potential applications in catalysis, surface science, and nanotechnology (Puri et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve potential applications of the compound, ongoing research, and areas where further research could be beneficial.
Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. It’s always important to handle chemical compounds safely and understand their properties before use.
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-2-22-14-16(15-6-3-4-7-17(15)22)20-18(23)19-8-5-9-21-10-12-24-13-11-21/h3-4,6-7,14H,2,5,8-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKDXHWWELHVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
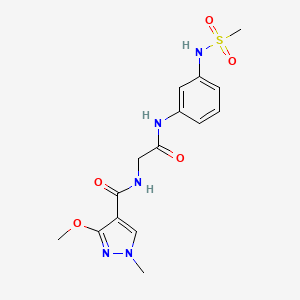
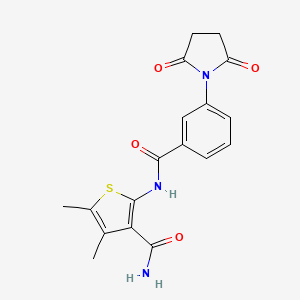
![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)
![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)
![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)
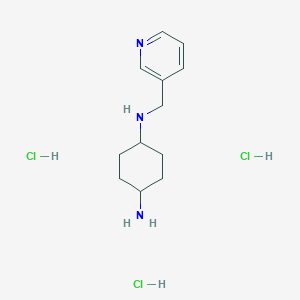
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2844395.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)
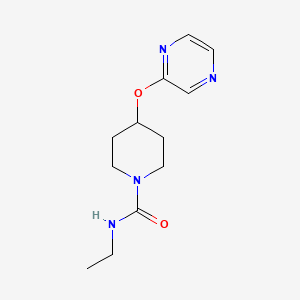
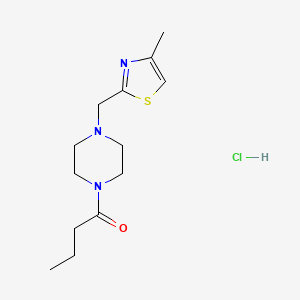
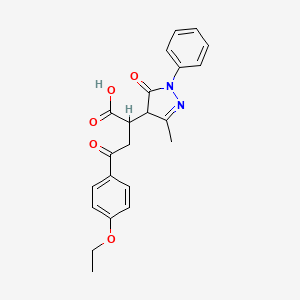
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)
